3-Amino-1-(4-bromo-3-chlorophenyl)propan-1-ol

Description

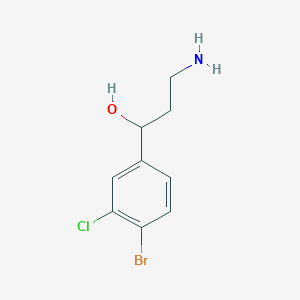

3-Amino-1-(4-bromo-3-chlorophenyl)propan-1-ol is a halogenated aromatic amino alcohol with a molecular formula of C₉H₁₀BrClNO (estimated molecular weight: ~287.56 g/mol). Its structure features a propanol backbone substituted with an amino group (-NH₂) at the third carbon and a 4-bromo-3-chlorophenyl group at the first carbon.

Properties

Molecular Formula |

C9H11BrClNO |

|---|---|

Molecular Weight |

264.54 g/mol |

IUPAC Name |

3-amino-1-(4-bromo-3-chlorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H11BrClNO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2 |

InChI Key |

QOHJANXHKRSHGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(CCN)O)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis via Nucleophilic Aromatic Substitution on Halogenated Aromatic Precursors

A common route involves starting with 4-bromo-3-chlorophenol or 4-bromo-3-chlorobenzene derivatives . These compounds serve as the aromatic core, with halogen substituents facilitating nucleophilic attack.

4-bromo-3-chlorophenol → (via nucleophilic substitution) → 3-Amino-4-bromo-3-chlorophenol → Side-chain elongation → 3-Amino-1-(4-bromo-3-chlorophenyl)propan-1-ol

- Reagents: Ammonia or amine derivatives for amino group installation.

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature: Elevated (100–150°C) to promote SNAr.

- Catalysts: Potassium carbonate or sodium hydride to deprotonate phenols or activate nucleophiles.

- The halogenated aromatic compound acts as an electrophile, with the amino group introduced via nucleophilic substitution.

- The hydroxyl group at the side chain is often introduced through reduction of a corresponding carbonyl or via hydroxymethylation.

Side-Chain Functionalization via Carbanion or Organometallic Reactions

Preparation of the side chain: Starting with a halogenated aromatic, a side-chain precursor such as 2-bromo-1-(4-bromo-3-chlorophenyl)ethan-1-one can be subjected to nucleophilic attack by appropriate organometallic reagents (e.g., Grignard reagents).

- Reagents: Grignard reagent (e.g., methylmagnesium bromide)

- Solvent: Diethyl ether or tetrahydrofuran (THF)

- Temperature: -78°C to room temperature

- Workup: Acidic or aqueous quench to yield the alcohol

- This step introduces the side-chain alcohol functionality, which can be further aminated.

Reduction of Nitro or Related Intermediates

Nitro reduction is employed to convert nitro groups to amino groups, critical for installing the amino functionality at the desired position.

- Reagents: Hydrogen gas with palladium on carbon catalyst or tin chloride

- Solvent: Ethanol or acetic acid

- Temperature: Room temperature to 60°C

- Post-reduction, the amino group can be selectively protected or further functionalized.

Hydroxylation and Final Functionalization

The hydroxyl group at the side chain can be introduced via hydroboration-oxidation or reduction of aldehyde or ketone intermediates .

- Reagents: Borane (BH3) followed by hydrogen peroxide (H2O2)

- Solvent: Tetrahydrofuran (THF)

- Conditions: 0°C to room temperature

- Alternatively, reduction of an aldehyde with sodium borohydride (NaBH4) can yield the primary alcohol.

Data Tables and Reaction Conditions Summary

| Step | Starting Material | Reagents | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 4-bromo-3-chlorophenol | NH3 or amines | Elevated temperature (100–150°C) | Amino derivative | 60–80 | SNAr on halogenated phenol |

| 2 | Amino phenol | Organometallic (e.g., Grignard) | -78°C to RT | Side-chain alcohol | 70–85 | Nucleophilic addition |

| 3 | Nitro derivative | Pd/C, H2 | RT to 60°C | Amine | 80–95 | Nitro reduction |

| 4 | Aldehyde or ketone | NaBH4 | RT | Primary alcohol | 85–90 | Reduction step |

In-Depth Research Findings

Recent studies emphasize the importance of regioselectivity and functional group compatibility in synthesizing such compounds. For example, the use of microwave-assisted reactions has improved yields and reduced reaction times for amination and side-chain modifications. Additionally, the choice of protecting groups and reaction solvents significantly influences the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-bromo-3-chlorophenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the bromo or chloro groups.

Substitution: The bromo and chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 3-Amino-1-(4-bromo-3-chlorophenyl)propan-1-one.

Reduction: Formation of 3-Amino-1-(4-chlorophenyl)propan-1-ol or 3-Amino-1-(4-bromophenyl)propan-1-ol.

Substitution: Formation of 3-Amino-1-(4-substituted-phenyl)propan-1-ol.

Scientific Research Applications

3-Amino-1-(4-bromo-3-chlorophenyl)propan-1-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-bromo-3-chlorophenyl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromo and chloro groups can participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural differences and properties of 3-Amino-1-(4-bromo-3-chlorophenyl)propan-1-ol and its analogs:

Key Observations:

Halogen Effects : Bromine (Br) and chlorine (Cl) in the target compound enhance lipophilicity compared to fluorine (F)-containing analogs, influencing membrane permeability and pharmacokinetics .

Amino Group Position: Placement at C1 (target compound) versus C2/C3 (analogs) affects hydrogen-bonding capacity and chiral center configuration, critical for receptor interactions .

Biological Activity

3-Amino-1-(4-bromo-3-chlorophenyl)propan-1-ol is an organic compound with significant biological activity, characterized by its unique molecular structure that includes an amino group, a hydroxyl group, and a phenyl ring substituted with bromine and chlorine atoms. This compound's potential applications in medicinal chemistry and drug design stem from its ability to interact with various biological targets.

- Molecular Formula : C₉H₁₁BrClNO

- Molecular Weight : Approximately 264.54 g/mol

- Structure : The compound features a chiral center, leading to the existence of enantiomers, which can exhibit different biological activities.

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and engage in electrostatic interactions with target molecules. The presence of both bromine and chlorine enhances its binding affinity to specific receptors or enzymes, modulating their activity and influencing various biological processes.

Antimicrobial Properties

Research has indicated that compounds with similar structures often exhibit antimicrobial properties. For instance, studies involving related amino alcohols have shown promising results against various bacterial strains, including Gram-positive and Gram-negative organisms. The mechanism often involves disruption of cell wall synthesis or inhibition of protein synthesis .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. In vitro studies have demonstrated that derivatives with similar functional groups can inhibit the proliferation of cancer cells. For example, compounds containing halogenated phenyl groups have been noted for their enhanced cytotoxic effects against several cancer cell lines, indicating the potential utility of this compound in cancer therapeutics .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various amino alcohol derivatives, including those structurally similar to this compound. The results showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 6 to 12.5 µg/mL for the most active compounds .

Study 2: Anticancer Activity Evaluation

In another investigation focused on anticancer properties, derivatives of amino alcohols were tested on human cancer cell lines. The results indicated that compounds featuring halogen substitutions exhibited enhanced anti-proliferative effects compared to their non-halogenated counterparts. The study highlighted the importance of the bromine and chlorine substituents in enhancing biological activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-3-(4-chlorophenyl)-1-propanol | Chlorine substituent instead of bromine | Different reactivity profile due to chlorine |

| 3-Amino-3-(4-bromophenyl)-1-propanol | Lacks the chlorine atom | May exhibit different biological properties |

| 3-Amino-3-(4-methylphenyl)-1-propanol | Methyl substituent instead of halogens | Altered electronic properties affecting reactivity |

The presence of both bromine and chlorine in this compound enhances its uniqueness compared to these similar compounds, potentially influencing its reactivity and biological activity significantly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.